17Beta-Methyldienolone 17Beta-Methyldienolone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568876
InChI: InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1
SMILES:
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol

17Beta-Methyldienolone

CAS No.:

Cat. No.: VC18568876

Molecular Formula: C19H26O2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

17Beta-Methyldienolone -

Specification

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
IUPAC Name (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1
Standard InChI Key RDJBOAMEIJEKEY-YDZRNGNQSA-N
Isomeric SMILES C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O
Canonical SMILES CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

17Beta-Methyldienolone belongs to the 19-nortestosterone family, with structural modifications that enhance its anabolic potency. Its molecular formula is C₁₉H₂₆O₂, and it has a molecular weight of 286.4 g/mol . The compound’s IUPAC name is (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, reflecting its steroidal backbone and methyl substitutions .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₆O₂
Molecular Weight286.4 g/mol
SMILES NotationC[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O
InChI KeyRDJBOAMEIJEKEY-YDZRNGNQSA-N
Melting PointNot reported
SolubilityLipophilic (predicted)

The 17α-methyl group is critical for oral bioavailability, as it prevents first-pass metabolism by steroidal dehydrogenases in the liver. This structural feature is shared with other hepatotoxic AAS, such as metribolone (methyltrienolone), which exhibits similar resistance to metabolic degradation .

Pharmacological Mechanisms and Androgenic Activity

Androgen Receptor Binding

17Beta-Methyldienolone exerts its effects primarily through binding to intracellular androgen receptors (ARs), modulating gene transcription pathways associated with protein synthesis and muscle hypertrophy. Its affinity for ARs is comparable to trenbolone, a non-methylated 19-norsteroid, but with enhanced oral activity due to the 17α-methyl substitution .

Enzymatic Interactions

The compound interacts with enzymes involved in steroid metabolism, including 5α-reductase and aromatase. Unlike testosterone, which is converted to dihydrotestosterone (DHT) by 5α-reductase, 17Beta-Methyldienolone’s structure resists this conversion, leading to prolonged receptor activation. Additionally, its lack of aromatization prevents estrogenic side effects, such as gynecomastia.

Table 2: Comparative Pharmacokinetic Profiles

Parameter17Beta-MethyldienoloneTestosteroneTrenbolone
Oral BioavailabilityHighLowModerate
Half-Life12–24 hours2–4 hours48–72 hours
AR Binding Affinity++++++++++
5α-Reductase ConversionResistantSusceptibleResistant

Synthesis and Structural Analogues

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general route involves:

  • Nandrolone Base: Starting with 19-nortestosterone.

  • Methylation: Introduction of the 17α-methyl group via alkylation.

  • Δ9,11 Double Bond Formation: Oxidation or dehydrogenation to create the conjugated diene system .

Structural Analogues

17Beta-Methyldienolone shares similarities with:

  • Metribolone (R1881): A 17α-methylated trenbolone analogue with extreme AR affinity .

  • Methandrostenolone (Dianabol): Another 17α-methylated AAS, but based on testosterone rather than 19-nortestosterone.

Regulatory Status and Misuse in Sports

WADA Prohibition

17Beta-Methyldienolone is classified as a Schedule III controlled substance under the Anabolic Steroid Control Act and is prohibited by WADA . Its detection in athletes relies on liquid chromatography–tandem mass spectrometry (LC-MS/MS) to identify unique metabolites .

Hepatotoxicity Risks

Like other 17α-methylated AAS, 17Beta-Methyldienolone is associated with dose-dependent hepatotoxicity, including cholestatic jaundice and hepatic necrosis . Chronic use may also lead to cardiovascular strain due to altered lipid metabolism.

Research Applications and Future Directions

Androgen Receptor Studies

The compound’s high AR affinity makes it a valuable tool for studying receptor dimerization and DNA-binding domains. Researchers use radiolabeled 17Beta-Methyldienolone to map AR distribution in tissues.

Muscle Wasting Therapies

Preclinical studies explore its potential in treating cachexia, though hepatotoxicity remains a barrier. Non-methylated analogues are under investigation to mitigate liver risks.

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